molecular formula C9H9ClN2O B1421573 5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 1203898-28-5

5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B1421573
M. Wt: 196.63 g/mol
InChI Key: XBNVGZMURDWNGJ-UHFFFAOYSA-N
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Description

“5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile” is a chemical compound . It belongs to the class of organic compounds known as indolines .


Synthesis Analysis

The synthesis of similar compounds involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Chemical Reactions Analysis

While specific chemical reactions involving “5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile” are not available in the retrieved data, similar compounds have been used in various chemical reactions. For instance, catalytic protodeboronation of pinacol boronic esters has been reported .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Reactivity : A study by Azuma et al. (2003) detailed the synthesis of a chlorinated pyridinecarbonitrile compound, showing its reactivity with alkyl- and arylamines to yield corresponding pyridinecarbonitriles (Azuma et al., 2003). Similarly, Mathews et al. (2008) synthesized various pyridinecarbonitriles effectively under different conditions (Mathews et al., 2008).

  • New Derivative Synthesis : Al-Issa (2012) described the synthesis of a new series of pyridine and fused pyridine derivatives, exploring reactions with various agents to yield diverse compounds (Al-Issa, 2012).

  • Pyrazolo Pyridine Derivatives : Zedan et al. (2020) prepared two pyridine derivatives and analyzed their structural, optical, and diode characteristics, demonstrating their utility in various applications (Zedan et al., 2020).

Applications in Chemistry and Engineering

  • Corrosion Inhibition : A study by Dandia et al. (2013) synthesized pyrazolopyridine derivatives, investigating their effect on corrosion of mild steel in acidic conditions, indicating potential industrial applications (Dandia et al., 2013).

  • Functionalization for Synthesis : Showalter et al. (1981) presented synthetic pathways to functionalize pyridinecarbonitriles for various chemical applications (Showalter et al., 1981).

  • Versatile Intermediate Synthesis : Channapur et al. (2019) described the synthesis of a versatile intermediate for the synthesis of trifluoromethylated N-heterocycles, illustrating the compound's utility in complex organic syntheses (Channapur et al., 2019).

Analytical and Spectroscopic Studies

  • Spectroscopic Analysis : Tranfić et al. (2011) conducted an X-ray and spectroscopic analysis of a pyridine derivative, providing insight into its structural and spectral properties (Tranfić et al., 2011).

  • Fluorescence Properties : Girgis et al. (2004) synthesized N-[(pyridinecarbonitrile)-2-yl] amino acid esters and evaluated their fluorescence properties, contributing to the understanding of these compounds' optical characteristics (Girgis et al., 2004).

properties

IUPAC Name

5-chloro-2-oxo-6-propan-2-yl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-5(2)8-7(10)3-6(4-11)9(13)12-8/h3,5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNVGZMURDWNGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C(=O)N1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401162998
Record name 5-Chloro-1,2-dihydro-6-(1-methylethyl)-2-oxo-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

CAS RN

1203898-28-5
Record name 5-Chloro-1,2-dihydro-6-(1-methylethyl)-2-oxo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203898-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,2-dihydro-6-(1-methylethyl)-2-oxo-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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